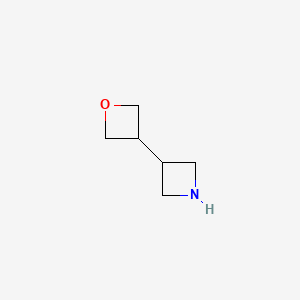

3-(氧杂环丁烷-3-基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Oxetan-3-yl)azetidine” is a chemical compound that is part of the azetidine and oxetane families . These families are known for their small, polar, and non-planar motifs .

Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in various studies . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the Brønsted acid-catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols .Molecular Structure Analysis

The molecular structure of “3-(Oxetan-3-yl)azetidine” and related compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The chemical reactions involving “3-(Oxetan-3-yl)azetidine” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . Another reaction involves the Brønsted acid-catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols .科学研究应用

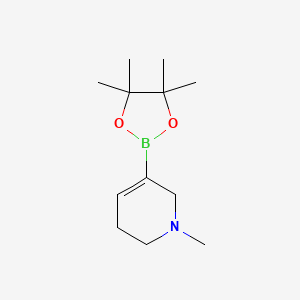

药物发现应用:已使用称为 Minisci 反应的自由基加成方法将氧杂环丁烷-3-基和氮杂环丁烷-3-基引入杂芳基碱。该方法已用于将氧杂环丁烷或氮杂环丁烷引入药物发现中使用的杂芳族体系,例如 EGFR 抑制剂和抗疟疾药物 (Duncton 等,2009)。

芳氧杂环丁烷和芳氮杂环丁烷的合成:氧杂环丁烷-3-基和氮杂环丁烷-3-基取代基已被识别为药物化学中的特权基序。已经提出了一种使用镍介导的烷基-芳基 Suzuki 偶联将这些基序安装到芳香体系中的有效方法 (Duncton 等,2008)。

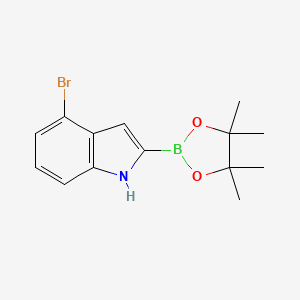

氮杂环丁烷和氧杂环丁烷磺酸盐的偶联反应:这些盐很容易从市售前体制备,它们进行平滑的偶联反应,为将四元杂环引入吲哚提供了一条有效的途径 (Nassoy 等,2015)。

光产物中氮杂环丁烷和氧杂环丁烷形成的机理:对胸腺嘧啶和胞嘧啶之间光产物中氮杂环丁烷和氧杂环丁烷的形成机理的研究揭示了它们的形成过程,这对于理解分子水平的化学反应很重要 (Yang 等,2011)。

新型氮杂环丁烷和氧杂环丁烷氨基酸衍生物的合成:已经开发了一种简单有效的合成途径来制备含有氮杂环丁烷和氧杂环丁烷环的杂环氨基酸衍生物。这些衍生物对于开发新型生物活性化合物很有价值 (Gudelis 等,2023)。

发现微粒体环氧合酶催化螺氧杂环丁烷的水合作用:这项研究突出了微粒体环氧合酶对氧杂环丁烷部分的生物转化,扩展了对涉及药物代谢中氧杂环丁烷环的酶促反应的理解 (Li 等,2016)。

作用机制

Target of Action

It’s known that azetidine and oxetane rings are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

The mode of action of 3-(Oxetan-3-yl)azetidine involves its interaction with its targets through the formation of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Biochemical Pathways

The compound is involved in the synthesis of new heterocyclic amino acid derivatives through aza-michael addition .

Result of Action

The compound is known to be involved in the synthesis of new heterocyclic amino acid derivatives .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

未来方向

Oxetanes and azetidines continue to draw significant interest in medicinal chemistry . They are increasingly employed in medicinal chemistry, and their development has been accompanied by considerable advances in the synthesis of oxetane motifs . Future research may focus on further exploring their potential uses and developing new synthesis methods.

属性

IUPAC Name |

3-(oxetan-3-yl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5(2-7-1)6-3-8-4-6/h5-7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUSNVIHCUYFFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744743 |

Source

|

| Record name | 3-(Oxetan-3-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxetan-3-yl)azetidine | |

CAS RN |

1273562-98-3 |

Source

|

| Record name | 3-(Oxetan-3-yl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B567964.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567969.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride](/img/structure/B567974.png)

![6,6-Difluoro-3-azabicyclo[3.1.0]hexane](/img/structure/B567977.png)